Silicic acid, silver salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

42613-24-1 |

|---|---|

Molecular Formula |

Ag2O3Si |

Molecular Weight |

291.82 g/mol |

IUPAC Name |

disilver;dioxido(oxo)silane |

InChI |

InChI=1S/2Ag.O3Si/c;;1-4(2)3/q2*+1;-2 |

InChI Key |

HEFZBOGDEATAFN-UHFFFAOYSA-N |

SMILES |

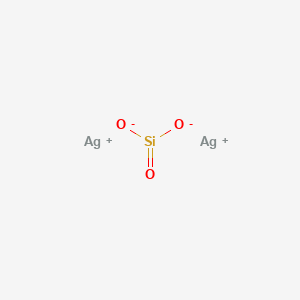

[O-][Si](=O)[O-].[Ag+].[Ag+] |

Canonical SMILES |

[O-][Si](=O)[O-].[Ag+].[Ag+] |

Other CAS No. |

42613-24-1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Dissolution and Ion Release

The dissolution of silicic acid, silver salt in aqueous environments releases Ag⁺ ions, which drive its reactivity. The silicic acid matrix modulates this process:

-

Controlled Ag⁺ Release : In silica-coated silver nanoparticles (Ag@SiO₂), the porous SiO₂ shell slows Ag⁺ dissolution. For example, in alkaline cyanide solutions (pH ~10), Ag⁺ reacts with CN⁻ to form soluble [Ag(CN)₂]⁻ complexes. The dissolution rate depends on SiO₂ shell thickness, with thinner shells (2–5 nm) allowing faster ion release .

-

Kinetics : Diffusion coefficients for CN⁻ through non-heat-treated silica shells are estimated at 10⁻¹² cm²/s , indicating significant barrier effects .

Table 1: Dissolution Rates of Ag@SiO₂ in 0.1 M KCN

| Shell Thickness (nm) | Time for Complete Dissolution (min) |

|---|---|

| 2 | 15 |

| 5 | 45 |

| 10 | >120 |

Reaction with Sulfide Ions

Exposure to sulfide ions (S²⁻) leads to the formation of silver sulfide (Ag₂S) within the silica matrix:

-

Mechanism : Sulfide ions diffuse through the silica shell, reacting with Ag⁺ to form Ag₂S. The reaction preserves the SiO₂ structure, resulting in Ag₂S@SiO₂ composites .

-

Applications : This reaction is utilized in antimicrobial materials, where Ag₂S formation reduces Ag⁺ bioavailability but retains residual activity .

Alloy Formation with Gold Chloride

This compound reacts with AuCl₄⁻ to form bimetallic Ag-Au@SiO₂ alloys:

-

Kinetics : The reaction rate is governed by AuCl₄⁻ diffusion through the silica shell. Alloy composition depends on reaction time and AuCl₄⁻ concentration .

-

Structural Impact : The silica matrix prevents aggregation of alloy particles, maintaining colloidal stability .

Silica Matrix Polymerization and Stability

The silicic acid component undergoes pH-dependent polymerization, influencing the composite’s reactivity:

-

Acidic Conditions (pH < 2) : Silica precipitates via a two-step process:

-

Neutral/Alkaline Conditions : Silica remains colloidal, with slower polymerization rates .

Table 2: Effect of Ionic Strength on Silica Precipitation

| Salt (1 M) | Relative Flocculation Rate |

|---|---|

| AlCl₃ | 10.0 |

| CaCl₂ | 7.5 |

| NaCl | 3.2 |

| No salt | 1.0 |

Antimicrobial Activity

The gradual release of Ag⁺ from the silica matrix provides sustained antimicrobial effects:

-

MIC/MBC Values : Against E. coli and S. aureus, the silver-silica nanocomposite exhibits MICs of 62.5–500 μg/mL (12.5–100 μg Ag/mL), with MBCs up to 1,000 μg/mL .

-

Comparison to Other Silver Compounds :

Stability in Hydrothermal Environments

In high-temperature aqueous systems (e.g., oil wells), this compound degrades via:

-

Silica Dissolution :

-

Ag⁺ Redistribution : Released Ag⁺ interacts with chloride or sulfide ions present in brines .

Key Findings

-

The silica matrix in Ag₂O₃Si acts as a diffusion barrier , moderating Ag⁺ release and reaction kinetics .

-

Ionic strength and pH critically influence silica polymerization, which in turn affects composite stability .

-

Applications span antimicrobial materials, catalysis, and colloidal engineering, leveraging controlled reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.